BenchChemオンラインストアへようこそ!

15-Keto-PGE2

Smooth Muscle Pharmacology Airway Reactivity Comparative Bioassay

15-Keto-PGE2 is the definitive probe for investigating the termination of PGE2 signaling. Unlike PGE2, it acts as a biased partial agonist with preferential EP2 activation (IC50=0.117µM vs. 2.82µM for EP4). Its unique covalent modification of STAT3 at Cys259—absent in 13,14-dihydro-15-keto-PGE2—makes it indispensable for redox-sensitive cancer signaling. As the only PGE2 metabolite with enhanced tracheal relaxant potency (1.3-1.8×), it is essential for respiratory studies. A critical LC-MS/GC-MS standard for PGE2 metabolic flux quantification. Select for unparalleled specificity.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 26441-05-4
Cat. No. B109400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Keto-PGE2
CAS26441-05-4
Synonyms(5Z,11α,13E)-11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic Acid;  15-Dehydroprostaglandin E2;  7-[3-Hydroxy-5-oxo-2-(3-oxo-1-octenyl)cyclopentyl]-5-heptenoic Acid;  15-Keto PGE2;  15-Ketoprostaglandin E2;  15-Oxo-PGE2;  15-Oxoprostaglandin E2;  15-Keto-PGE2; 
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1
InChIKeyYRTJDWROBKPZNV-KMXMBPPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





15-Keto-PGE2 (CAS 26441-05-4): Metabolic Identity and Biochemical Significance


15-Keto-prostaglandin E2 (15-keto-PGE2; CAS 26441-05-4) is an endogenous metabolite formed via oxidation of the 15-hydroxyl group of prostaglandin E2 (PGE2) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1]. Historically regarded as an inactive metabolite, it is now recognized to possess distinct and context-dependent biological activities, including biased agonism at EP2/EP4 receptors [2], covalent inhibition of STAT3 via Cys259 modification [3], and activation of PPAR-γ [4]. These properties position 15-keto-PGE2 as a critical tool for dissecting the termination and modulation of PGE2 signaling pathways.

Why 15-Keto-PGE2 (CAS 26441-05-4) Cannot Be Simply Substituted by PGE2 or Other Metabolites


15-Keto-PGE2 exhibits a unique pharmacological profile characterized by context-dependent signaling bias, covalent target modification, and tissue-specific functional activity that sharply diverges from its parent PGE2 and related metabolites like 13,14-dihydro-15-keto-PGE2 [1]. Its attenuated receptor affinity (Ki = 2.6–15 µM vs. PGE2 Kd = 1 nM) [2], lack of significant in vivo activity in most systems [3], and distinct covalent modification of STAT3 at Cys259 [4] render it unsuitable for substitution in studies requiring full EP receptor agonism. Conversely, its unique ability to act as a biased partial agonist for EP2/EP4 [5] and its electrophile-dependent STAT3 inhibition [4] make it an indispensable probe for investigating the molecular 'switch' that terminates PGE2-mediated inflammation and for studying redox-sensitive signaling in cancer biology.

15-Keto-PGE2 (CAS 26441-05-4): Comparative Quantitative Evidence for Differential Activity


Tracheal Relaxation: 15-Keto-PGE2 Demonstrates Superior Potency to PGE2 in Guinea Pig Trachea

In a direct comparative bioassay on isolated guinea pig trachea, 15-keto-PGE2 exhibited 1.3- to 1.8-fold greater potency in inducing smooth muscle relaxation than its parent compound, prostaglandin E2 (PGE2) [1]. This represents a unique tissue-specific enhancement of activity, as the same study found 15-keto-PGE2 to be less active than PGE2 in all other tissue preparations examined, including rat stomach strip, colon, and uterus, as well as chick rectum and rabbit aorta [1].

Smooth Muscle Pharmacology Airway Reactivity Comparative Bioassay

STAT3 Signaling: 15-Keto-PGE2 Covalently Inhibits STAT3 Activation While 13,14-Dihydro-15-keto-PGE2 is Inactive

15-Keto-PGE2 suppresses STAT3 phosphorylation, dimerization, and nuclear translocation in human mammary epithelial cells (MCF10A-ras), an effect attributed to covalent modification of the Cys259 residue on STAT3 [1]. In stark contrast, the non-electrophilic analog 13,14-dihydro-15-keto-PGE2 (lacking the α,β-unsaturated carbonyl) failed to inhibit STAT3 signaling or suppress the growth and transformation of MCF10A-ras cells [1]. This structure-activity relationship confirms the electrophilic α,β-unsaturated carbonyl moiety of 15-keto-PGE2 as essential for its STAT3 inhibitory activity.

Cancer Biology STAT3 Signaling Covalent Inhibitor Electrophilic Modification

EP2/EP4 Receptor Binding: 15-Keto-PGE2 Displays Attenuated Affinity and Biased Agonism Compared to PGE2

In contrast to PGE2 (Kd = 1 nM for EP2/EP4), 15-keto-PGE2 exhibits markedly reduced binding affinity for EP2 and EP4 receptors, with Ki values of 2,600–15,000 nM for inhibition of PGE2 binding [1]. In CHO cells, 15-keto-PGE2 does not bind effectively to EP2/EP4 (Ki = 2.6 µM and 15 µM, respectively) or induce adenylate cyclase activity (EC50 = 1.8 µM and >33 µM) [2]. However, in HEK cells, it exhibits moderate binding (IC50 = 0.117 µM for EP2; 2.82 µM for EP4) and cAMP induction (EC50 = 0.137 µM for EP2; 0.426 µM for EP4) [2]. Critically, 15-keto-PGE2 acts as a biased/partial agonist, preferentially activating EP2 over EP4 to terminate PGE2-evoked signaling, a function PGE2 does not perform [3].

GPCR Pharmacology Receptor Binding Biased Agonism Signal Transduction

Ocular Hypotensive Activity: 15-Keto-PGE2 is 100-Fold Less Potent Than PGE2 in Lowering Intraocular Pressure

A comparative study in rabbits revealed a stark difference in ocular hypotensive potency between PGE2 and its metabolites [1]. PGE2 was approximately 100-fold more potent as an ocular hypotensive agent than its 15-keto and 13,14-dihydro-15-keto metabolites [1]. This finding provides a clear quantitative benchmark for the loss of in vivo efficacy upon metabolic conversion of PGE2 in the eye.

Ophthalmology Intraocular Pressure Glaucoma Metabolite Potency

Defined Research and Industrial Applications for 15-Keto-PGE2 (CAS 26441-05-4)


Validation of EP2/EP4 Biased Agonism and Signal Termination Studies

15-Keto-PGE2 serves as the prototypical biased partial agonist for investigating the functional switch from EP4- to EP2-mediated signaling [1]. Its unique ability to preferentially activate EP2 receptors while poorly engaging EP4 (IC50 = 0.117 µM for EP2 vs. 2.82 µM for EP4 in HEK cells) [2] makes it an essential tool for dissecting the distinct downstream signaling pathways of these two Gαs-coupled receptors. Use 15-keto-PGE2 to simulate the natural termination phase of PGE2-driven inflammation and to validate cellular models of EP2-specific responses.

Covalent STAT3 Inhibition and Redox-Sensitive Cancer Biology

15-Keto-PGE2 is a validated covalent inhibitor of STAT3, specifically modifying the Cys259 residue [3]. This property, which is absent in the non-electrophilic analog 13,14-dihydro-15-keto-PGE2 [3], positions 15-keto-PGE2 as a unique probe for studying redox-sensitive, electrophile-dependent signaling in breast cancer and other STAT3-driven malignancies. It is the compound of choice for experiments designed to elucidate the role of covalent STAT3 modification in suppressing tumor cell growth, migration, and xenograft progression.

Metabolite-Specific Smooth Muscle Pharmacology in Airways

For studies of airway smooth muscle reactivity, 15-keto-PGE2 is the only known PGE2 metabolite to exhibit enhanced potency relative to the parent compound in relaxing guinea pig trachea (1.3- to 1.8-fold more potent) [4]. This unique tissue-specific activity makes 15-keto-PGE2 an indispensable reference standard for calibrating organ bath assays and for investigating the distinct contractile and relaxant mechanisms of prostanoid metabolites in the respiratory tract.

Analytical Reference Standard for LC-MS and GC-MS Quantification

15-Keto-PGE2 is a key analytical standard required for the accurate quantification of PGE2 metabolic flux in biological samples via LC-MS or GC-MS [5]. Its stable isotope-labeled analogs (e.g., 15-keto-PGE2-d4, 15-keto-PGE2-d9) are essential internal standards for ensuring precise and reproducible measurements of endogenous PGE2 metabolism, a critical parameter in pharmacokinetic studies, inflammation research, and clinical biomarker analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Keto-PGE2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.